Analytical Purity Benchmarking: Thalidomide-NH-C5-NH2 Hydrochloride vs. PEG-Containing Analog in HPLC-Assayed Purity
Thalidomide-NH-C5-NH2 hydrochloride (HY-136237) is supplied with a batch-specific HPLC-assayed purity of 99.86% . In contrast, a structurally distinct PEG-containing analog, Thalidomide-O-amido-PEG-C2-NH2 hydrochloride, is commercially offered at ≥95% purity by multiple vendors . The higher batch purity of Thalidomide-NH-C5-NH2 hydrochloride reduces the likelihood of synthetic contaminants interfering with PROTAC conjugation efficiency and downstream biological assay reproducibility.
| Evidence Dimension | HPLC purity (batch-specific) |
|---|---|
| Target Compound Data | 99.86% |
| Comparator Or Baseline | Thalidomide-O-amido-PEG-C2-NH2 hydrochloride; ≥95% |
| Quantified Difference | ≥4.86% absolute purity difference |
| Conditions | HPLC analysis; commercial analytical specification |
Why This Matters
For PROTAC building blocks, higher batch purity directly translates to reduced side-product formation during conjugation and greater confidence in structure-activity relationship (SAR) interpretation, a critical factor for procurement decisions in lead optimization programs.
